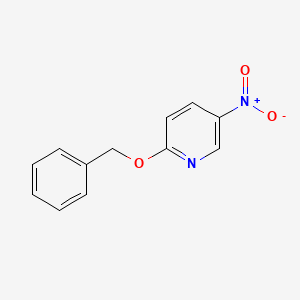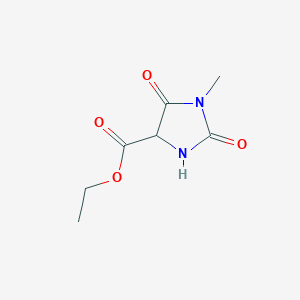![molecular formula C9H11N3 B1267865 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 4499-07-4](/img/structure/B1267865.png)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (2-BEDC) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. The compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for its use in research.
Scientific Research Applications
Anticancer Activity
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride derivatives have been synthesized and evaluated for their potential as anticancer agents. Rashid et al. (2012) reported the synthesis of benzimidazoles with oxadiazole nucleus, showing significant to good in vitro anticancer activity in NCI 60 cell line panel. A specific compound from this series exhibited significant growth inhibition activity, marking it as a lead compound in cancer research (Rashid, Husain, & Mishra, 2012).
DNA Binding and Cytotoxicity
Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands involving 2-(1H-benzo[d]imidazol-2-yl)ethanamine, which exhibited good DNA binding properties and nuclease activity. These complexes demonstrated low toxicity for different cancer cell lines, indicating their potential in cytotoxicity studies (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Antimicrobial and Antifungal Activity
Derivatives of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine have been shown to possess antimicrobial properties. Desai, Patel, & Patel (2016) synthesized derivatives that were effective against various bacterial and fungal strains, including antitubercular activity (Desai, Patel, & Patel, 2016). Alasmary et al. (2015) also reported benzimidazole derivatives exhibiting antibacterial activity against MRSA strains and potent fungicidal activity (Alasmary, Snelling, Zain, Alafeefy, Awaad, & Karodia, 2015).
Bio-Imaging Applications
Zeng et al. (2016) explored the use of a Zn5 cluster assembled from a compound involving 2-(1H-benzo[d]imidazol-2-yl)ethanamine for bio-imaging. This cluster displayed low cytotoxicity and pH-sensitive fluorescence, making it suitable for imaging lysosomes in cells and tumors in mice (Zeng, Yin, Liu, Xu, Feng, Hu, Chang, Zhang, Huang, & Kurmoo, 2016).
Other Applications
- Veltri et al. (2018) developed a method for the synthesis of functionalized benzimidazoimidazoles, showcasing the versatility of 2-(1H-benzo[d]imidazol-2-yl)ethanamine in chemical synthesis (Veltri, Giofrè, Devo, Romeo, Dobbs, & Gabriele, 2018).
- Tavman & Sayil (2013) characterized the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, providing insight into its molecular geometry and stability (Tavman & Sayil, 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety are known to interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular effects .
Biochemical Analysis
Biochemical Properties
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, its impact on cellular metabolism includes modulation of metabolic fluxes and changes in metabolite levels, which can affect cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites[5][5]. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For instance, it may influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and phosphofructokinase . Additionally, its interaction with mitochondrial enzymes can affect oxidative phosphorylation and ATP production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may sequester the compound, influencing its localization and availability for biochemical reactions.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGBWROFLZYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971594 | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5620-45-1, 4499-07-4 | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Aminoethyl)benzimidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



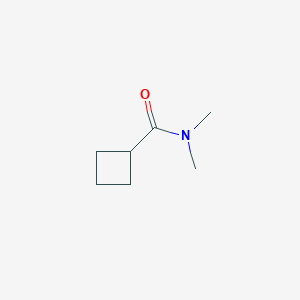

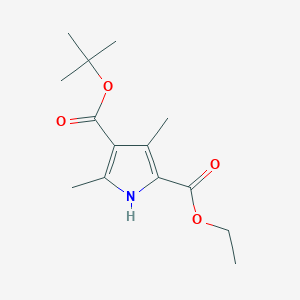
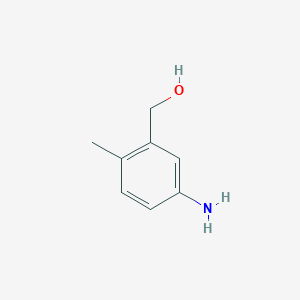
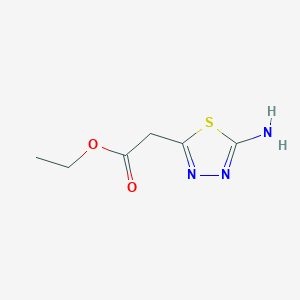
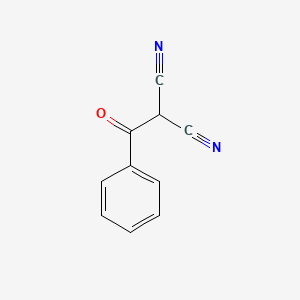

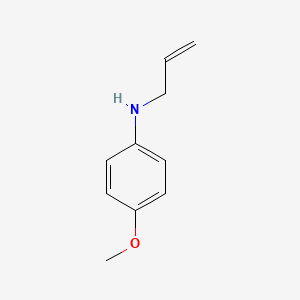

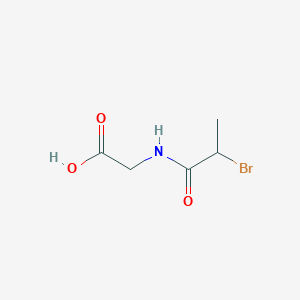
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
